molecular formula C16H13N5O B13826038 N'-[(E)-(3-phenyl-1H-pyrazol-4-yl)methylidene]pyridine-4-carbohydrazide

N'-[(E)-(3-phenyl-1H-pyrazol-4-yl)methylidene]pyridine-4-carbohydrazide

Cat. No.: B13826038
M. Wt: 291.31 g/mol
InChI Key: WQQWOPMASNUPCR-YBFXNURJSA-N
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Description

N’-[(E)-(3-phenyl-1H-pyrazol-4-yl)methylidene]pyridine-4-carbohydrazide is a Schiff base hydrazone compound Schiff bases are characterized by the presence of a C=N bond, and hydrazones are a subclass of Schiff bases formed by the reaction of hydrazides with aldehydes or ketones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(3-phenyl-1H-pyrazol-4-yl)methylidene]pyridine-4-carbohydrazide typically involves the condensation reaction between pyridine-4-carbohydrazide and 3-phenyl-1H-pyrazole-4-carbaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours to ensure complete reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(3-phenyl-1H-pyrazol-4-yl)methylidene]pyridine-4-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the C=N bond to a C-N bond.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyrazole or pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, or acylating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce amines.

Scientific Research Applications

N’-[(E)-(3-phenyl-1H-pyrazol-4-yl)methylidene]pyridine-4-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(E)-(3-phenyl-1H-pyrazol-4-yl)methylidene]pyridine-4-carbohydrazide involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, potentially inhibiting enzyme activity or altering cellular processes. The exact molecular targets and pathways depend on the specific application and the nature of the metal complex formed .

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide

Uniqueness

N’-[(E)-(3-phenyl-1H-pyrazol-4-yl)methylidene]pyridine-4-carbohydrazide is unique due to the presence of both pyrazole and pyridine rings, which can enhance its binding affinity and specificity towards metal ions and biological targets. This dual functionality can make it more versatile in various applications compared to similar compounds .

Properties

Molecular Formula

C16H13N5O

Molecular Weight

291.31 g/mol

IUPAC Name

N-[(E)-(5-phenyl-1H-pyrazol-4-yl)methylideneamino]pyridine-4-carboxamide

InChI

InChI=1S/C16H13N5O/c22-16(13-6-8-17-9-7-13)21-19-11-14-10-18-20-15(14)12-4-2-1-3-5-12/h1-11H,(H,18,20)(H,21,22)/b19-11+

InChI Key

WQQWOPMASNUPCR-YBFXNURJSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=C(C=NN2)/C=N/NC(=O)C3=CC=NC=C3

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=NN2)C=NNC(=O)C3=CC=NC=C3

Origin of Product

United States

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